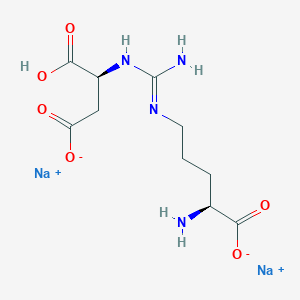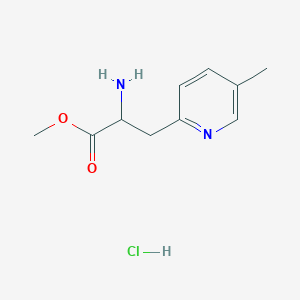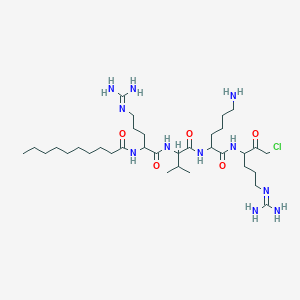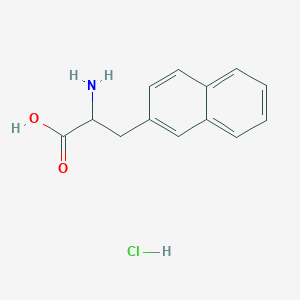
Argininosuccinic acid disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Argininosuccinic acid disodium is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of citrulline and aspartic acid into arginine. This compound is essential for the detoxification of ammonia in the liver and is involved in the synthesis of nitric oxide, a vital signaling molecule in the body .
准备方法
Synthetic Routes and Reaction Conditions
Argininosuccinic acid disodium can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves the fermentation of microorganisms that express the necessary enzymes for the urea cycle. The fermentation broth is then processed to isolate and purify the compound .
化学反应分析
Types of Reactions
Argininosuccinic acid disodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce arginine and fumarate.
Oxidation: It can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and specific enzymes like argininosuccinate lyase.
Oxidation: Common oxidizing agents include hydrogen peroxide and other reactive oxygen species.
Major Products
Hydrolysis: Produces arginine and fumarate.
Oxidation: Leads to the formation of various oxidized derivatives and reactive oxygen species.
科学研究应用
Argininosuccinic acid disodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of the urea cycle and related metabolic pathways.
Biology: Investigated for its role in nitric oxide synthesis and its impact on cellular signaling.
Medicine: Studied for its potential therapeutic applications in treating urea cycle disorders and other metabolic conditions.
Industry: Utilized in the production of supplements and pharmaceuticals targeting metabolic health
作用机制
Argininosuccinic acid disodium exerts its effects primarily through its role in the urea cycle. It is cleaved by the enzyme argininosuccinate lyase to produce arginine and fumarate. Arginine is then further metabolized to produce nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and immune response .
相似化合物的比较
Similar Compounds
Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.
Aspartic Acid: A precursor in the synthesis of argininosuccinic acid.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Uniqueness
Argininosuccinic acid disodium is unique due to its dual role in both the urea cycle and nitric oxide synthesis. This dual functionality makes it a critical compound for both detoxification of ammonia and regulation of blood flow and immune response .
属性
分子式 |
C10H16N4Na2O6 |
|---|---|
分子量 |
334.24 g/mol |
IUPAC 名称 |
disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate |
InChI |
InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
InChI 键 |
NIOYXHIHRCWMMB-USPAICOZSA-L |
手性 SMILES |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+] |
规范 SMILES |
C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)

![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)



![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)
![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)

